Product packaging for Fmoc-3,5-difluoro-D-phenylalanine(Cat. No.:CAS No. 205526-25-6)

Fmoc-3,5-difluoro-D-phenylalanine

Cat. No.: B1337381
CAS No.: 205526-25-6
M. Wt: 423.4 g/mol
InChI Key: UYEQBZISDRNPFC-JOCHJYFZSA-N
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Description

Significance of Unnatural Amino acids in Peptide and Protein Research

Unnatural amino acids are non-proteinogenic amino acids that can be incorporated into peptides and proteins through chemical synthesis or biosynthetic methods. youtube.com Their introduction allows for the precise modification of a protein's structure and function. nih.govnih.gov Researchers utilize UAAs to enhance the stability, bioactivity, and selectivity of peptides and proteins, making them more effective as therapeutic agents. rsc.org By altering the side chains, backbones, or stereochemistry of amino acids, scientists can design molecules with improved resistance to enzymatic degradation, tailored binding affinities, and unique spectroscopic probes for studying biological processes. rsc.orgsigmaaldrich.com This flexibility has spurred innovation in drug discovery, protein engineering, and the development of novel biomaterials. nih.gov

The ability to incorporate UAAs expands the functional diversity of proteins, enabling applications such as antibody-drug conjugates, probes for monitoring protein conformation, and the creation of antimicrobial peptides. rsc.orgnih.gov This rational design approach provides a powerful toolkit for overcoming the limitations of natural amino acids and exploring new frontiers in science. rsc.org

Strategic Incorporation of Fluorine into Amino Acids for Property Modulation

Fluorine is a unique element in medicinal chemistry and protein design due to its small size, high electronegativity, and the strength of the carbon-fluorine bond. nih.govnih.gov Strategically placing fluorine atoms into amino acid side chains can profoundly influence a molecule's physicochemical properties without causing significant steric disruption. nih.govrsc.org This modification can enhance thermal and chemical stability, increase hydrophobicity, and modulate the electronic environment of the amino acid. nih.govgoogle.com

The introduction of fluorine can lead to:

Enhanced Stability : Fluorination can protect peptides from proteolytic degradation, increasing their in vivo half-life. nih.govfu-berlin.de The strong C-F bond is resistant to metabolic attack.

Modulated Conformation and Binding : The polarity of the C-F bond can introduce favorable dipolar interactions and alter the pKa of nearby functional groups, potentially enhancing binding affinity and selectivity to biological targets. nih.govfu-berlin.de

Improved Pharmacokinetic Properties : Increased lipophilicity due to fluorination can improve a molecule's ability to cross cell membranes. rsc.org

Biophysical Probes : The fluorine-19 (¹⁹F) isotope has a distinct NMR signal, allowing it to be used as a non-invasive probe to study protein structure, dynamics, and interactions within complex biological systems. nih.govgoogle.com

These effects make fluorinated amino acids highly valuable tools for fine-tuning the properties of peptides and proteins for specific therapeutic and research applications. rsc.orgfu-berlin.de

Overview of Fmoc-3,5-difluoro-D-phenylalanine as a Building Block in Advanced Chemical Synthesis

This compound is a specialized amino acid derivative designed for use in solid-phase peptide synthesis (SPPS). chemimpex.comnih.gov It combines three key features: the D-configuration of the amino acid, the difluorination of the phenyl ring, and the N-terminal Fmoc (9-fluorenylmethoxycarbonyl) protecting group.

The Fmoc Group : This base-labile protecting group is fundamental to modern SPPS. nih.gov It shields the amino group of the amino acid during the coupling reaction and can be selectively removed under mild basic conditions, typically with piperidine (B6355638), without affecting other acid-labile protecting groups on the peptide or resin. mdpi.comuci.edu This orthogonality is crucial for the efficient and high-yield synthesis of complex peptide sequences. nih.gov

D-Phenylalanine Backbone : The use of a D-amino acid instead of the natural L-amino acid is a common strategy to increase the proteolytic stability of peptides. researchgate.net Enzymes that typically degrade peptides are stereospecific and often cannot recognize or cleave peptide bonds involving D-amino acids, thus extending the biological lifetime of the peptide drug.

3,5-Difluoro Substitution : The two fluorine atoms on the phenyl ring significantly enhance the hydrophobicity and electronic properties of the side chain. This modification can improve a peptide's stability and its ability to interact with specific biological targets. chemimpex.comchemimpex.com

This compound serves as a critical building block for creating peptides with enhanced stability, unique conformational properties, and potentially higher bioactivity, making it invaluable in the development of novel peptide-based therapeutics. chemimpex.comchemimpex.com

Table 1: Physicochemical Properties of Fmoc-Difluoro-Phenylalanine Analogs Data presented is for analogous compounds as specific data for the D-isomer was not fully available. It serves as a reference for expected properties.

Property Data Compound Reference Source
CAS Number 205526-24-5 Fmoc-3,5-difluoro-L-phenylalanine chemimpex.compeptide.com
Molecular Formula C₂₄H₁₉F₂NO₄ Fmoc-3,5-difluoro-L-phenylalanine chemimpex.com
Molecular Weight 423.4 g/mol Fmoc-3,5-difluoro-L-phenylalanine chemimpex.com
Appearance White to off-white powder Fmoc-3,5-difluoro-L-phenylalanine chemimpex.com
Purity ≥ 97% (HPLC) Fmoc-3,5-difluoro-L-phenylalanine chemimpex.com
Optical Rotation [α]D = +40 ± 2º (C=1 in DMF) Fmoc-3,4-difluoro-D-phenylalanine chemimpex.com

| Storage Conditions | 0 - 8 °C | Fmoc-3,5-difluoro-L-phenylalanine | chemimpex.com |

Table 2: Research Applications of Fluorinated Phenylalanine Building Blocks

Research Area Application and Findings Source
Peptide Synthesis Serves as a key building block in solid-phase peptide synthesis (SPPS) to create peptides with enhanced stability and bioactivity. chemimpex.comchemimpex.com
Drug Development The unique difluorophenyl group can enhance biological activity and binding interactions, aiding in the design of new pharmaceuticals targeting specific receptors. chemimpex.comchemimpex.com
Protein Engineering Aids in the study of protein folding and stability by providing insights into how fluorination affects structure and function. chemimpex.com

| Neuroscience Research | Employed in studies of neurotransmitter receptors to understand receptor interactions and signaling pathways due to its modified structural properties. | chemimpex.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H19F2NO4 B1337381 Fmoc-3,5-difluoro-D-phenylalanine CAS No. 205526-25-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(3,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEQBZISDRNPFC-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC(=C4)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427324
Record name Fmoc-3,5-difluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205526-25-6
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,5-difluoro-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205526-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-3,5-difluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Fmoc 3,5 Difluoro D Phenylalanine and Its Incorporation

Stereoselective Synthesis of Fluorinated Phenylalanine Derivatives

The synthesis of Fmoc-3,5-difluoro-D-phenylalanine begins with the stereoselective production of the core amino acid, 3,5-difluoro-D-phenylalanine. Achieving the correct D-stereoisomer with high optical purity is critical. Researchers have developed several effective strategies, broadly categorized into chemoenzymatic and asymmetric synthetic methods.

One prominent chemoenzymatic approach utilizes Phenylalanine Ammonia Lyases (PALs) in a one-pot cascade process. altabioscience.com This method starts with inexpensive substituted cinnamic acids and employs a PAL for amination, coupled with a deracemization process involving stereoselective oxidation and non-selective reduction to yield D-phenylalanine derivatives in high yields and excellent optical purity. altabioscience.comnih.gov Specific PAL variants, such as from Anabaena variabilis (AvPAL), can be engineered to enhance D-selectivity. uci.edu By coupling the amination reaction catalyzed by AvPAL with a deamination step using an L-amino acid deaminase (LAAD), the undesired L-enantiomer can be converted back to the corresponding imino acid, which is then reduced, driving the equilibrium towards the desired D-amino acid. altabioscience.comuci.edu This multi-enzyme system has successfully produced various D-arylalanines with enantiomeric excess (ee) values often exceeding 99%. uci.edu

Another powerful method is the asymmetric synthesis using chiral transition metal complexes. Chiral Ni(II) complexes derived from a Schiff base of (S)-2-N-(N'-benzylprolyl)aminobenzophenone and glycine (B1666218) have proven to be versatile for the gram-scale synthesis of a diverse range of non-canonical amino acids, including fluorinated ones. nih.govrsc.orgiris-biotech.de This strategy allows for the alkylation of the complex with an appropriate electrophile. For 3,5-difluorophenylalanine, this would involve a 3,5-difluorobenzyl halide. After the stereoselective alkylation, the resulting complex is hydrolyzed to release the amino acid. A subsequent one-pot procedure can then be used to introduce the Fmoc protecting group, yielding the final product ready for peptide synthesis. iris-biotech.de This approach is noted for its scalability and ability to produce enantiopure Fmoc-protected fluorinated amino acids. nih.govrsc.orgiris-biotech.de

A variety of other synthetic routes for fluorinated phenylalanines have also been explored, including palladium-catalyzed cross-coupling reactions (e.g., Negishi coupling) between aryl halides and organozinc derivatives of a protected iodoalanine. nih.gov

Fmoc-Protecting Group Chemistry in Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group that forms the cornerstone of many modern peptide synthesis strategies, particularly Solid-Phase Peptide Synthesis (SPPS). Its key advantage is the orthogonality with acid-labile side-chain protecting groups, which allows for selective deprotection of the N-terminus without disturbing the side chains. altabioscience.comnih.gov

The deprotection of the Fmoc group is typically achieved using a mild base, most commonly a solution of 20% piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). altabioscience.comnih.gov The reaction proceeds via a β-elimination mechanism, releasing the free amine on the peptide and generating a dibenzofulvene (DBF) byproduct, which is subsequently scavenged by the excess amine base to form a stable adduct. altabioscience.comnih.gov A significant advantage of the Fmoc group is its strong UV absorbance, which allows for real-time monitoring of the deprotection and coupling steps by spectrophotometry to ensure the reactions proceed to completion. iris-biotech.de

Solid-Phase Peptide Synthesis (SPPS) Applications with this compound

This compound is designed primarily for use as a building block in Fmoc-based SPPS. chemimpex.comcreative-peptides.com In this methodology, a growing peptide chain is covalently attached to an insoluble polymer resin. The synthesis cycle involves two main steps:

Deprotection: The Fmoc group of the resin-bound terminal amino acid is removed, typically with 20% piperidine in DMF, to expose a free amine. uci.edu

Coupling: The next Fmoc-protected amino acid in the sequence (e.g., this compound) is activated and coupled to the newly exposed amine, forming a new peptide bond. uci.edu

This cycle is repeated until the desired peptide sequence is assembled. The use of this compound allows for the site-specific incorporation of this non-canonical amino acid into a peptide chain. chemimpex.com The fluorinated phenyl group can impart unique properties to the final peptide, such as increased proteolytic stability, altered hydrophobicity, and modified conformational preferences or binding affinities. nih.govfu-berlin.de

Solution-Phase Peptide Synthesis Considerations

While Fmoc chemistry is dominant in SPPS, its application in solution-phase peptide synthesis (LPPS) presents challenges. The primary difficulty lies in the separation of the desired product from byproducts and excess reagents after each step. Specifically, removing the dibenzofulvene-piperidine adduct generated during Fmoc deprotection can be complicated during workup and purification in solution, making the process more cumbersome compared to the simple filtration and washing steps used in SPPS. youtube.com For this reason, other protecting groups are often preferred for solution-phase synthesis, though Fmoc-based strategies can be employed for shorter sequences. youtube.com

Optimization of Coupling and Deprotection Protocols for Fluorinated Amino Acids

The incorporation of non-canonical amino acids like this compound can sometimes require optimization of standard SPPS protocols. Fluorination can alter the electronic properties and steric bulk of the amino acid, potentially affecting reaction kinetics.

Coupling: The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the carboxyl group during activation. For amino acids that prove difficult to couple ("hindered" amino acids), standard coupling conditions may result in incomplete reactions, leading to deletion sequences in the final peptide product. To overcome this, several strategies can be employed:

Use of potent coupling reagents: Stronger activating reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often recommended.

Extended reaction times and double coupling: Allowing the coupling reaction to proceed for a longer duration (e.g., 1-2 hours) or performing the coupling step twice can help drive the reaction to completion.

Monitoring: Reaction completion should be carefully monitored using qualitative tests like the Kaiser test or the chloranil (B122849) test to ensure all free amines have been acylated before proceeding to the next deprotection step.

Deprotection: While the standard 20% piperidine/DMF treatment is generally effective, the efficiency of Fmoc removal can be influenced by the preceding amino acid. For sterically hindered residues, deprotection may be slower. nih.gov It is crucial to ensure complete Fmoc removal, which can be confirmed by UV monitoring of the fluorenyl group released into the deprotection solution. iris-biotech.de Incomplete deprotection results in N-terminally truncated peptides.

Impact on Peptide and Protein Structure and Function

Conformational Analysis of Peptides Incorporating Fmoc-3,5-difluoro-D-phenylalanine

The strategic replacement of hydrogen with fluorine can induce substantial changes in the conformational preferences of peptides. Fluorine's high electronegativity and the strength of the C-F bond can alter local electronic environments and intermolecular interactions, thereby influencing the secondary and tertiary structure of peptide chains.

The introduction of fluorinated phenylalanine derivatives can direct the formation of specific secondary structures. While studies on peptides composed solely of Fmoc-diphenylalanine (Fmoc-FF) have shown transitions to α-helical structures mdpi.com, the precise impact of the 3,5-difluoro substitution pattern on helical propensity requires specific analysis. The substitution pattern is known to be a critical determinant of molecular conformation. researchgate.net For instance, single crystal X-ray diffraction analysis of Fmoc-3,4-difluoro-phenylalanine revealed a helical-like architecture in its higher-order packing, a common motif in self-assembled amino acid nanostructures driven by the presence of a chiral center. nih.gov Computational and biophysical studies on model peptides containing other non-coded amino acids confirm that such substitutions can lead to well-ordered helical conformations, the stability of which can be assessed through thermal denaturation studies. nih.gov The difluorination at the 3 and 5 positions of the phenyl ring alters the electronic distribution and steric profile, which in turn influences the torsional angles of the peptide backbone and the propensity to adopt helical or other secondary structures like β-sheets. nih.gov

The fluorine atoms in this compound are pivotal in modulating non-covalent interactions that govern peptide structure. These interactions include altered hydrogen bonding, π-π stacking, and hydrophobic effects. acs.org

A comparative study of Fmoc-3,5-difluoro-phenylalanine (Fmoc-3,5F-Phe) and its isomer, Fmoc-3,4-difluoro-phenylalanine (Fmoc-3,4F-Phe), using molecular dynamics (MD) simulations, highlighted significant differences in their interaction profiles. nih.gov Key findings from these simulations include:

Hydrophobicity: The 3,5-difluoro isomer was found to be less hydrophobic than the 3,4-difluoro isomer, as indicated by its greater solvent exposure in simulations and supported by polar desolvation energy calculations. nih.gov

π-π Interactions: The positioning of the fluorine atoms directly influences the geometry of π-π stacking between the aromatic side chains and between the fluorenylmethoxycarbonyl (Fmoc) groups. The ability of Fmoc-3,4F-Phe to form preferential face-to-face π–π interactions appears to facilitate the formation of parallel β-sheet-like structures, an arrangement less favored in the 3,5F-Phe isomer. nih.gov

Hydrogen Bonding: While standard N-H···O=C hydrogen bonds are fundamental to peptide structures, the presence of fluorine allows for weaker, yet structurally significant, C–H···F hydrogen bonds between subunits, which were observed in the crystal structure of the 3,4F-Phe isomer. nih.gov

These altered interaction landscapes directly impact the folding and stability of peptides containing this modified amino acid.

Modulation of Peptide Stability and Proteolytic Resistance

A significant advantage of incorporating fluorinated amino acids like this compound into peptide sequences is the enhancement of their stability. chemimpex.com Fluorination can increase resistance to chemical and thermal degradation. Furthermore, the use of D-amino acids and modifications to the peptide termini, such as N-terminal acylation and C-terminal amidation, are established strategies to improve conformational stability and increase resistance to enzymatic degradation by proteases. nih.gov The unique electronic properties conferred by the fluorine atoms can alter the substrate's susceptibility to enzymatic cleavage, while the D-configuration provides inherent steric hindrance against proteases that are specific for L-amino acids, thereby prolonging the peptide's biological half-life.

Self-Assembly and Supramolecular Architectures of Fluorinated Fmoc-Phenylalanine Derivatives

Fmoc-protected amino acids, particularly those with aromatic side chains, are well-known for their ability to self-assemble into ordered supramolecular structures like fibrils and hydrogels. rsc.orgproquest.com This process is driven by a combination of π-π stacking of the Fmoc groups and side chains, as well as hydrogen bonding. acs.org Halogenation of the phenyl side chain has been shown to dramatically enhance this self-assembly process. rsc.orgproquest.com

The position of fluorine atoms on the phenylalanine ring is a critical factor that tunes the kinetics and thermodynamics of self-assembly. researchgate.netnih.gov A direct comparison between Fmoc-3,4F-Phe and Fmoc-3,5F-Phe revealed that these isomers exhibit distinct self-assembly behaviors and form hydrogels with different physical properties. nih.gov The differing arrangement of the fluorine atoms leads to a lower electron repulsion in the 3,5-difluoro isomer compared to the adjacent fluorines in the 3,4-difluoro isomer. nih.gov

Experimental and computational data highlight that the position of the fluorine atoms has a profound influence on the molecular self-assembly process and the resulting material properties. nih.gov This demonstrates that minimal atomic substitutions can be a powerful tool for tuning the self-assembly of small molecule hydrogelators. researchgate.netrsc.org

PropertyFmoc-3,4-difluoro-phenylalanineFmoc-3,5-difluoro-phenylalanineReference
Hydrophobicity More hydrophobic (less solvent exposed)Less hydrophobic (more solvent exposed) nih.gov
Self-Assembly Favors face-to-face π–π interactionsDifferent π–π stacking geometry nih.gov
Resulting Structure Facilitates parallel β-sheet-like structuresForms aggregates with different structural morphology nih.gov
Crystal Structure Orthorhombic space group (P2₁2₁2₁)Not explicitly detailed in the same study nih.gov

The self-assembly of fluorinated Fmoc-phenylalanine derivatives leads to the formation of various ordered nanostructures, most notably nanofibers that entangle to create supramolecular hydrogels. psu.edursc.org These hydrogels, which can form at low concentrations, are materials with a high degree of hydration and biocompatibility, making them attractive for a range of biomedical applications. psu.edunih.gov

Potential applications for these self-assembled nanostructures include:

Cell Culture and Tissue Scaffolding: The fibrillar network of hydrogels can mimic the extracellular matrix, providing a scaffold for cell growth. proquest.com

Drug Delivery: The hydrogel matrix can encapsulate therapeutic agents, allowing for their controlled and sustained release. proquest.com

Antimicrobial Agents: Hydrogels based on Fmoc-phenylalanine have demonstrated antibacterial activity, suggesting their potential use in treating infections. nih.govrsc.org

Immunomodulation: Specifically designed phenylalanine nanostructures have been shown to reverse immune dysfunction and sensitize tumors to immunotherapy, opening avenues for cancer treatment. nih.govresearchgate.net

The ability to tune the properties of these materials by altering the fluorine substitution pattern provides a sophisticated method for designing advanced biomaterials for specific applications. researchgate.netnih.gov

Advanced Applications in Medicinal Chemistry and Drug Discovery

Design and Development of Bioactive Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as poor stability and rapid degradation. The use of fluorinated amino acids like 3,5-difluoro-D-phenylalanine is a key strategy in the design of these enhanced therapeutic molecules. iris-biotech.de The introduction of the difluorophenyl group can significantly alter the electronic properties and conformation of a peptide, leading to more potent and durable biological activity. chemimpex.comchemimpex.com

The substitution of hydrogen with fluorine on the phenylalanine ring can profoundly influence a peptide's interaction with its biological target. Fluorine's high electronegativity can alter the acidity and basicity of nearby functional groups and create novel non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within the receptor's binding pocket. nih.gov

Furthermore, the increased hydrophobicity of the fluorinated aromatic ring can strengthen the binding affinity of the peptidomimetic to its target receptor. nih.gov This enhanced affinity can lead to greater potency and selectivity, reducing the potential for off-target effects. Researchers utilize these properties to design novel pharmaceuticals that target specific receptors with high precision. chemimpex.comchemimpex.com The incorporation of fluorinated phenylalanines has been shown to be an effective strategy for modulating protein-protein and protein-ligand interactions. nih.gov

A major hurdle in the development of peptide-based drugs is their suboptimal pharmacokinetic profile, including poor metabolic stability and low membrane permeability. nih.gov Fluorination of amino acid side chains is a well-established strategy to address these challenges. chemimpex.comnih.gov The carbon-fluorine (C-F) bond is exceptionally strong and not typically found in natural biological systems, making it resistant to metabolic degradation by proteases and other enzymes. iris-biotech.denih.gov

Incorporating 3,5-difluoro-D-phenylalanine into a peptide sequence can therefore shield it from enzymatic cleavage, prolonging its half-life in the body. Moreover, the increased lipophilicity conferred by the fluorine atoms can enhance the peptide's ability to cross cellular membranes, improving its absorption and distribution. iris-biotech.denih.gov

Enzyme Inhibition Studies and Mechanism-Based Modulators

Fluorinated amino acids have been instrumental in the development of potent enzyme inhibitors. nih.gov The unique electronic properties of the difluorophenyl ring can alter the way a peptide analogue interacts with an enzyme's active site, potentially leading to irreversible inhibition or potent, targeted modulation. While specific studies focusing exclusively on Fmoc-3,5-difluoro-D-phenylalanine as an enzyme inhibitor are not prevalent, research on analogous compounds provides strong evidence for its potential. For example, fluorinated derivatives of phenylalanine have been shown to act as potent antimetabolites and allosteric inhibitors of key enzymes in metabolic pathways. nih.gov The incorporation of this amino acid allows for the fine-tuning of inhibitor potency and selectivity, making it a valuable tool in designing mechanism-based modulators for various disease targets. chemimpex.comchemimpex.com

Development of Targeted Therapeutic Agents

The unique properties of this compound make it a valuable component in the construction of targeted therapeutic agents. These agents are designed to deliver a cytotoxic or modulatory payload specifically to diseased cells, such as cancer cells, thereby minimizing damage to healthy tissue.

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a new complex with combined properties. This compound is utilized in bioconjugation techniques to attach peptides to other molecules, such as antibodies or nanoparticles, creating targeted drug delivery systems. chemimpex.com The Fmoc protecting group is essential for solid-phase peptide synthesis, allowing for the precise and controlled assembly of complex peptide sequences. chemimpex.comchemimpex.com

Furthermore, peptide derivatives containing Fmoc-protected phenylalanine have been shown to self-assemble into hydrogels. researchgate.netbohrium.com These hydrogels can encapsulate therapeutic agents and provide a scaffold for sustained, localized drug release. researchgate.netbohrium.com The inclusion of the difluoro-phenylalanine moiety could further enhance the stability and drug-loading capacity of such delivery systems.

Research in Neurotransmitter Receptors and Signaling Pathways

Aromatic amino acids and their derivatives are known to interact with neurotransmitter systems in the brain. nih.gov Phenylalanine itself is a precursor to neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) and can act as a competitive antagonist at certain glutamate (B1630785) receptors, including the NMDA and AMPA receptors. nih.govwikipedia.org

Research on halogenated phenylalanine analogues suggests a significant potential for this compound in neuroscience. A study on 3,5-dibromo-L-phenylalanine, a close structural analogue, revealed that it acts as a polyvalent modulator of glutamatergic transmission. nih.gov This compound was found to activate NMDA receptors while depressing presynaptic glutamate release and blocking AMPA/kainate receptors. nih.gov These findings suggest that halogenated phenylalanines could be developed into a new class of therapeutics for conditions involving glutamatergic dysfunction, such as schizophrenia. nih.gov Given the similar electronic effects of fluorine and bromine on the aromatic ring, this compound is a compound of high interest for investigating the modulation of neurotransmitter receptors and their associated signaling pathways.

Table 2: Observed Effects of a Halogenated Phenylalanine Analogue on Glutamatergic Transmission (Based on research on 3,5-dibromo-L-phenylalanine, a structural analogue)

Receptor/Process Observed Effect of 3,5-dibromo-L-phenylalanine Potential Therapeutic Implication
NMDA Receptors Partial Agonist (Activation) Enhancement of NMDA receptor function. nih.gov
AMPA/kainate Receptors Antagonist (Blockade) Reduction of excessive AMPA/kainate receptor stimulation. nih.gov
Glutamate Release Depression of Release Reduction of presynaptic glutamate release. nih.gov

Contributions to Anti-cancer Drug Development

The pursuit of more effective and resilient cancer therapies has led researchers to explore the integration of non-natural amino acids into peptide drug candidates. The introduction of fluorine atoms and the use of the D-stereoisomer of phenylalanine are two key strategies employed to overcome the inherent limitations of natural peptides, such as rapid degradation and poor bioavailability.

Detailed Research Findings

While specific, publicly available data on the direct anti-cancer activity of peptides solely modified with 3,5-difluoro-D-phenylalanine is limited, the foundational principles guiding its use are well-established in medicinal chemistry. The rationale for its application in oncology is built upon the known advantages conferred by its distinct structural features.

The fluorine atoms at the 3 and 5 positions of the phenyl ring are highly electronegative, which can significantly alter the electronic properties of the amino acid. This modification can influence intermolecular interactions, such as pi-pi stacking and hydrogen bonding, which are critical for the binding of a peptide to its target receptor on a cancer cell. These altered interactions can potentially lead to increased binding affinity and selectivity for cancer-specific molecular targets.

Furthermore, the D-configuration of the amino acid provides a significant advantage in terms of metabolic stability. Natural peptides are composed of L-amino acids and are readily broken down by proteases in the body. The incorporation of a D-amino acid like 3,5-difluoro-D-phenylalanine can render the peptide resistant to enzymatic degradation, thereby prolonging its half-life in circulation and increasing its potential to reach the tumor site.

One notable instance of the use of 3,5-difluoro-D-phenylalanine is in the synthesis of derivatives of lanreotide (B11836), a somatostatin (B550006) analog used in the treatment of neuroendocrine tumors. nih.gov In a study focused on the self-assembly of lanreotide into nanotubes, a derivative incorporating 3,5-difluoro-D-phenylalanine at position 4 was synthesized. nih.gov Although the primary goal of this research was to control the diameter of the nanotubes for material science applications, it demonstrates the feasibility of incorporating this modified amino acid into complex peptide structures relevant to cancer therapy. nih.gov

Moreover, the tert-butyloxycarbonyl (Boc) protected version of this amino acid, Boc-3,5-difluoro-D-phenylalanine, is commercially available and marketed for its utility in peptide synthesis, particularly in the realm of cancer research. This indicates its role as a building block for the creation of novel therapeutic peptides, even if extensive data on the final compounds is not yet widespread.

FeatureRationale for Contribution to Anti-cancer Drug Development
3,5-Difluoro Substitution Alters electronic properties of the phenyl ring, potentially enhancing binding affinity and selectivity to cancer-specific receptors through modified intermolecular interactions.
D-Amino Acid Configuration Increases resistance to proteolytic degradation, leading to a longer in vivo half-life and improved pharmacokinetic profile.
Fmoc Protecting Group Facilitates the efficient and controlled synthesis of complex peptides through solid-phase peptide synthesis, enabling the creation of novel drug candidates.

Investigations into Biomolecular Interactions and Biological Activity

Probing Protein-Protein Interactions

The introduction of fluorinated amino acids like 3,5-difluoro-D-phenylalanine into peptide sequences provides a unique tool for investigating the intricacies of protein-protein interactions (PPIs). The fluorine atoms can modulate the electronic and steric properties of the amino acid side chain, influencing binding affinities and specificities. rsc.orgnih.gov

The replacement of canonical amino acids with their fluorinated counterparts can lead to enhanced protein stability. nih.gov This stabilizing effect is largely attributed to the hydrophobic nature of fluorinated amino acids. nih.gov For instance, the increased hydrophobicity of fluorinated leucine (B10760876) was predicted to stabilize a protein by approximately 0.4 kcal/mol per residue. nih.gov Such stabilization can be crucial for maintaining the native conformation of peptide ligands, allowing for more accurate studies of their interactions with target proteins.

Furthermore, fluorine's unique nuclear magnetic resonance (NMR) properties make it an excellent probe for studying molecular environments. nih.gov The incorporation of a ¹⁹F-labeled amino acid, such as a derivative of 3,5-difluoro-D-phenylalanine, allows for sensitive and non-perturbing observation of local changes in the protein's environment upon binding or conformational shifts. nih.govnih.gov This technique has been successfully applied to study the interactions between bromodomains and their ligands. nih.gov Molecular dynamics simulations are also employed to understand how fluorination impacts the binding properties and interaction patterns at an atomic level, revealing details about pre-bound states and the role of water molecules in the binding pocket. fu-berlin.de

The strategic placement of fluorinated phenylalanine can also disrupt or modify key aromatic interactions. For example, studies on the GrsA A domain in complex with fluorinated phenylalanine variants have characterized the interruption of aromatic interactions due to fluorination. fu-berlin.de These studies highlight the nuanced effects of fluorination, which can range from stabilizing hydrophobic interactions to altering specific multipolar interactions, such as C-F···C=O contacts with the protein backbone. soci.org

Table 1: Effects of Fluorination on Protein Properties and Interactions

Fluorinated Amino Acid AnalogObserved EffectMethod of InvestigationReference
Hexafluoroleucine (hFLeu)Increased protein stability (~0.4 kcal/mol/residue)Solvent Partitioning Studies nih.gov
3-FluorotyrosineAltered hydrogen-bonding and binding to amino acid transporterBiochemical Assays nih.gov
Fluorinated Phenylalanine VariantsInterruption of aromatic interactions in GrsA A domainMolecular Dynamics (MD) Simulations fu-berlin.de
para-F-substituted Benzyl RingEnhanced binding affinity to thrombin (ΔΔG = –1.1 kcal mol−1)X-ray Crystallography & Binding Assays soci.org

Elucidation of Enzyme Activity and Kinetics

Peptides containing fluorinated amino acids, including derivatives of 3,5-difluoro-D-phenylalanine, are valuable tools for elucidating enzyme mechanisms and for the development of potent enzyme inhibitors. nih.gov The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups and modify the electronic character of the aromatic ring, which can significantly impact substrate recognition and catalytic turnover.

The incorporation of fluorinated phenylalanine analogs has been shown to result in effective enzyme inhibition. nih.gov For example, dipeptides containing a sterically constrained analog of phenylalanine, (E)-2,3-methanophenylalanine, were found to be competitive inhibitors of chymotrypsin. nih.gov The most potent of these dipeptides exhibited a Ki (inhibition constant) of 0.16 mM. nih.gov The stability of the peptide bond adjacent to the modified amino acid, coupled with the altered electronic nature of the side chain, contributes to this inhibitory activity. nih.gov In some cases, this can lead to irreversible inactivation of the enzyme through nucleophilic attack on the modified residue. nih.gov

The use of D-amino acids, such as D-phenylalanine derivatives, can confer resistance to proteolysis, a critical feature for developing peptide-based inhibitors. nih.gov This increased stability allows the peptide to remain in the active site of an enzyme for a longer duration, enhancing its inhibitory potential. Fluorinated amino acids have been incorporated into drugs like Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes, highlighting the therapeutic relevance of this approach. nih.gov The fluorinated phenylalanine component of Sitagliptin is crucial for its mechanism of action, which involves preventing the breakdown of incretin (B1656795) hormones. nih.gov

Table 2: Examples of Enzyme Inhibition by Phenylalanine Analogs

Inhibitor/PeptideTarget EnzymeType of InhibitionInhibition Constant (Ki)Reference
H-(2R,3S)-ΔEPhe-Phe-OMeChymotrypsinCompetitive0.16 mM nih.gov
Sitagliptin ((R)-2,4,5-Trifluorophenylalanine containing)Dipeptidyl Peptidase-4 (DPP-4)InhibitorNot specified nih.gov
PenicillinGlycopeptide TranspeptidaseSuicide Inhibitor (Irreversible)Not applicable youtube.com

Assessment of Antimicrobial Properties of Fluorinated Peptide Analogs

The growing threat of antibiotic resistance has spurred the development of novel antimicrobial agents, with antimicrobial peptides (AMPs) emerging as promising candidates. nih.gov The incorporation of unnatural amino acids, such as 3,5-difluoro-D-phenylalanine, into AMP sequences is a strategy employed to enhance their potency, stability, and spectrum of activity.

The introduction of D-amino acids into peptide sequences is a well-established method to increase their resistance to proteolytic degradation by bacterial and host proteases. nih.gov A study on the antimicrobial peptide polybia-MPI demonstrated that its all-D-amino acid analog (D-MPI) retained potent antimicrobial activity against a range of bacteria and fungi while showing significant resistance to trypsin and chymotrypsin. nih.gov This enhanced stability is crucial for the in vivo efficacy of peptide-based therapeutics.

Furthermore, the design of AMPs often involves creating an amphipathic structure, which facilitates interaction with and disruption of bacterial cell membranes. nih.gov The inclusion of α,β-dihydrophenylalanine (ΔPhe), another unnatural phenylalanine analog, has been shown to constrain peptides into helical conformations and provide resistance to enzymatic degradation. nih.gov A designer peptide, VS2, which incorporated tryptophan substitutions, demonstrated a 5-fold increase in activity against E. coli (MIC of 5 µM) and moderate activity against S. aureus (MIC of 50 µM). nih.gov These peptides function by permeating and depolarizing the bacterial membrane, leading to cell lysis. nih.gov While direct studies on peptides containing 3,5-difluoro-D-phenylalanine are less common in the available literature, the principles derived from studies with other D-amino acids and modified phenylalanines strongly suggest their potential for developing robust and effective antimicrobial agents. nih.govnih.gov

Table 3: Antimicrobial Activity of Peptides with Modified/Unnatural Amino Acids

PeptideModificationTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
VS2Trp substitutionsE. coli5 µM nih.gov
VS2Trp substitutionsS. aureus50 µM nih.gov
D-MPIAll D-amino acid substitutionVarious bacteria and fungi8–64 µM nih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Fmoc-3,5-difluoro-D-phenylalanine. Through a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, researchers can map the precise connectivity and chemical environment of each atom in the molecule.

While a complete, publicly available dataset for this compound is not readily found, the expected spectral characteristics can be inferred from data on the parent compound, Fmoc-phenylalanine, and related fluorinated analogues. nih.govchemicalbook.comchemicalbook.com The ¹H NMR spectrum would show characteristic signals for the fluorenyl (Fmoc) group protons, typically in the aromatic region (around 7.3-7.9 ppm), and for the methine and methylene (B1212753) protons of the Fmoc and amino acid backbone (around 4.2 ppm). chemicalbook.com The protons on the difluorophenyl ring would appear as multiplets due to coupling with the adjacent fluorine atoms.

In ¹³C NMR, the carbonyl carbons of the urethane (B1682113) and carboxylic acid would have distinct chemical shifts, as would the numerous carbons of the Fmoc group. chemicalbook.com The fluorinated carbons of the phenyl ring would exhibit large one-bond carbon-fluorine coupling constants (¹JCF), a characteristic feature in ¹⁹F NMR as well. nih.gov The ¹⁹F NMR spectrum provides a direct window into the electronic environment of the fluorine atoms, which is highly sensitive to local structure and interactions. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Fmoc-Amino Acids (Note: This table is based on data for the parent compound Fmoc-Phe-OH and is representative. Actual shifts for the difluoro-D-enantiomer may vary.)

Proton Assignment Typical Chemical Shift (ppm) in DMSO-d6
Carboxylic Acid (-COOH)~12.78
Fmoc Aromatic Protons7.64 - 7.89
Phenylalanine Aromatic Protons7.21 - 7.32
Fmoc CH & CH₂4.13 - 4.22
Phenylalanine β-CH₂2.87 - 3.09
Data derived from representative spectra of similar compounds. chemicalbook.com

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of chiral molecules, particularly peptides and proteins. units.it It measures the differential absorption of left and right-handed circularly polarized light. nih.gov When this compound is incorporated into a peptide chain, CD spectroscopy can monitor the resulting conformational changes.

A typical far-UV CD spectrum (190-250 nm) provides information on the peptide backbone conformation. units.it For instance, α-helical structures are characterized by negative bands around 222 nm and 208 nm and a positive band around 193 nm, while β-sheets show a negative band around 218 nm and a positive band near 196 nm. units.it Random coil structures typically display a strong negative band below 200 nm. units.it By observing these characteristic signals, researchers can determine how the presence of this compound influences the peptide's folding behavior in different environments. nih.gov

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography provides the most definitive, atomic-level picture of a molecule's three-dimensional structure in the solid state. By diffracting X-rays off a single crystal of this compound, researchers can determine precise bond lengths, bond angles, and torsion angles.

Although a specific crystal structure for this compound is not publicly documented, studies on similar Fmoc-protected amino acids, such as Fmoc-phenylalanine and Fmoc-tyrosine, reveal key structural organization principles. researchgate.net In these structures, the molecules are typically arranged in layers, stabilized by a network of intermolecular interactions. These interactions include hydrogen bonds between the carboxylic acid and urethane groups, as well as significant π-π stacking between the aromatic fluorenyl groups of adjacent molecules. researchgate.netnih.gov The difluorophenyl side chains of this compound would also be expected to participate in aromatic interactions, potentially forming edge-to-face or offset face-to-face stacks. The fluorine atoms can also engage in specific non-covalent interactions, further influencing the crystal packing.

Table 2: Information Obtainable from X-ray Crystallography

Structural Parameter Description
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Bond Lengths & Angles Precise distances between atoms and angles between chemical bonds.
Torsion Angles The rotation around chemical bonds, defining the molecule's conformation.
Intermolecular Interactions Identification of hydrogen bonds, π-π stacking, and other non-covalent forces.
Crystal Packing The overall arrangement of molecules within the crystal lattice.

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations serve as powerful complements to experimental techniques, providing dynamic insights into the behavior of this compound at the molecular level. researchgate.net These methods can predict molecular structures, simulate self-assembly processes, and analyze the interactions that govern the formation of larger aggregates. researchgate.netmdpi.com

MD simulations of this compound (Fmoc-3,5F-Phe) assemblies have been performed to understand their structural properties and self-organization. researchgate.net These simulations reveal that the stability of hydrogels formed from this compound can be attributed to a highly ordered and aligned microstructure of nanofibrils. researchgate.net The simulations show key interactions between pairs of Fmoc-3,5F-Phe molecules that drive this assembly. researchgate.net

The primary interactions observed in these simulations include:

π-π Stacking: Occurring between the aromatic fluorenyl (Fmoc) groups and between the difluorophenyl rings.

Hydrophobic Interactions: The nonpolar regions of the molecules tend to cluster together to minimize contact with water.

Hydrogen Bonding: Between the N-H and C=O groups of the peptide backbone.

One study used molecular dynamics to create representative aggregates of ten Fmoc-3,5F-Phe monomers, illustrating how these interactions lead to the formation of stable clusters. researchgate.net The radius of gyration, a measure of the compactness of the aggregate, was also calculated from these simulations to characterize the structure of the clusters. researchgate.net

Table 3: Key Intermolecular Interactions in Fmoc-3,5F-Phe Assemblies from MD Simulations

Interaction Type Interacting Groups Significance
π-π Stacking (Fmoc-Fmoc)Fluorenyl group and another Fluorenyl groupMajor driving force for self-assembly.
π-π Stacking (Aromatic-Aromatic)Difluorophenyl ring and another Difluorophenyl ringContributes to the stability of the fibrillar structure.
T-shaped StackingFluorenyl group and Difluorophenyl ringOrients the molecules in a specific geometry.
Hydrogen BondingAmide N-H and Carbonyl C=OProvides directional stability to the assembled structure.
Data derived from molecular dynamics simulation studies. researchgate.net

Future Perspectives and Emerging Research Areas

Expanding the Scope of Fluorinated Unnatural Amino Acid Libraries

The development and expansion of unnatural amino acid (UAA) libraries are critical for advancing protein engineering and drug discovery. Fluorinated UAAs represent a particularly valuable subset of these libraries. nih.gov The future in this area is focused on diversifying the available fluorinated building blocks beyond simple analogs of canonical amino acids. rsc.orgrsc.org

Researchers are increasingly interested in synthesizing complex fluorinated amino acids with multiple fluorine atoms or fluorinated functional groups like -CF3. nih.gov The goal is to create a wider palette of building blocks that can be used to fine-tune the properties of peptides and proteins with high precision. Fmoc-3,5-difluoro-D-phenylalanine is a prime example of a component for these libraries, offering a specific substitution pattern that can influence aromatic interactions and conformational preferences within a peptide sequence.

Key research efforts are directed towards:

Novel Synthetic Methods: Developing more efficient and selective methods for synthesizing fluorinated amino acids is a major focus. numberanalytics.com This includes the use of transition metal-catalyzed and electrochemical fluorination techniques to access novel structures. numberanalytics.commdpi.com

Ribosomal Incorporation: Expanding the range of fluorinated UAAs that can be incorporated into proteins via ribosomal translation is a significant goal. rsc.orgnih.gov Recent studies have demonstrated the successful ribosomal translation of a variety of fluorinated amino acids, including D-amino acids, which vastly broadens the chemical diversity of peptide libraries that can be screened for new functions. rsc.orgrsc.org

Probing Molecular Interactions: Fluorinated aromatic amino acids are exceptionally useful as probes for studying biosynthetic pathways and protein-protein interactions. nih.gov The 19F nucleus provides a sensitive NMR handle, allowing for detailed analysis in complex biological systems without the background noise present in 1H NMR. nih.govmdpi.com

The expansion of these libraries will provide researchers with an unprecedented toolkit to engineer proteins with enhanced stability, novel catalytic activities, and specific binding affinities. chemimpex.com

Table 1: Impact of Fluorination on Amino Acid and Peptide Properties
PropertyEffect of FluorinationPrimary Application / Benefit
Metabolic StabilityIncreases resistance to enzymatic degradation.Drug Development (improves pharmacokinetic profile). rsc.orgnih.gov
Binding AffinityCan enhance interactions with biological targets through new non-covalent contacts (e.g., fluoro-aromatic interactions).Drug Development, Protein Engineering. chemimpex.comchemimpex.com
ConformationInduces conformational constraints and can favor specific secondary structures (e.g., helices). nih.govPeptide Design, Materials Science. mdpi.com
LipophilicityIncreases hydrophobicity, which can improve cell permeability. mdpi.comDrug Development (enhanced bioavailability). nih.gov
Spectroscopic SignatureProvides a unique 19F NMR signal for analysis. nih.govBiochemical Research (studying protein structure and interactions). mdpi.com

Integration into Advanced Materials Science

The unique properties of fluorinated amino acids are being harnessed to create novel biomaterials with programmed structure and function. The integration of building blocks like this compound into peptide sequences is an emerging strategy in materials science. numberanalytics.com

A key area of exploration is the development of self-assembling peptides . The incorporation of fluorine can precisely control the intermolecular forces that govern peptide assembly, leading to the formation of highly ordered nanostructures such as fibrils, nanotubes, and hydrogels. numberanalytics.com The "fluorous effect," a phenomenon where fluorine-rich molecular segments tend to segregate from hydrocarbon environments, can be a powerful driving force for directing this self-assembly process. princeton.edu

Future research in this domain will likely focus on:

Designing Novel Biomaterials: Using fluorinated amino acids to create materials with enhanced thermal and chemical stability for applications in tissue engineering and regenerative medicine. numberanalytics.com

Developing Biosensors: Leveraging the unique spectroscopic properties of fluorinated amino acids to create sensitive diagnostic tools and biosensors. numberanalytics.com

Protein and Peptide Engineering: Creating "Teflon-coated" proteins with fluorinated cores or surfaces to enhance their stability in non-native environments, such as organic solvents or at high temperatures. princeton.edunih.gov

While fluorination is a powerful design strategy, the effects on the structural integrity of proteins and materials can be highly dependent on the surrounding chemical context, and this remains a relatively unexplored area of research. nih.gov

Novel Therapeutic Strategies and Clinical Translation Potential

Perhaps the most significant impact of fluorinated amino acids lies in their potential to revolutionize drug development. Fluorination has become a widely used strategy in medicinal chemistry to enhance the pharmacological profiles of drug candidates. rsc.orgnih.gov Incorporating fluorinated building blocks like this compound into peptide-based drug candidates can overcome common limitations such as poor metabolic stability and low bioavailability. rsc.orgchemimpex.com

The introduction of fluorine can:

Enhance Metabolic Stability: The strong carbon-fluorine bond can shield adjacent peptide bonds from proteolytic cleavage, extending the drug's half-life in the body. nih.gov

Improve Cell Permeability: Increased lipophilicity can help peptide drugs cross cell membranes to reach intracellular targets. mdpi.comnih.gov

Increase Target Affinity and Selectivity: The unique electronic properties of fluorine can alter and strengthen the binding interactions between a peptide and its target receptor or enzyme. chemimpex.comchemimpex.com

The potential of this strategy is demonstrated by several fluorinated peptide drugs that are in or have completed late-stage clinical trials. For instance, MK-0616 is a fluorinated macrocyclic peptide inhibitor of PCSK9 for treating hypercholesterolemia, and Ulimorelin , which contains 4-fluoro-D-phenylalanine, is a ghrelin receptor agonist. rsc.org Furthermore, the development of LUNA18 , a highly bioavailable fluorinated macrocyclic peptide inhibitor of the challenging cancer target KRAS, highlights the promise of this approach for creating potent new therapies. rsc.orgnih.gov

The future of clinical translation will depend on the continued expansion of fluorinated UAA libraries and the development of robust and scalable methods for producing these complex molecules for therapeutic use. nih.govnumberanalytics.com

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Fmoc-3,5-difluoro-D-phenylalanine relevant to its use in peptide synthesis?

  • Answer: The compound has a molecular formula of C₆H₅F₂·C₂₄H₁₉NO₄ (molecular weight: 423.4 g/mol) and a purity of ≥97% (HPLC). Its stability under experimental conditions requires storage at 2–8°C to prevent degradation . The 3,5-difluoro substitution on the phenyl ring enhances steric and electronic effects, influencing π-π stacking and hydrogen bonding during self-assembly, which is critical for hydrogel formation .

Q. How does fluorination at the 3,5-positions affect the solubility and handling of this compound in common solvents?

  • Answer: The compound exhibits moderate solubility in polar aprotic solvents like DMSO and DMF but limited solubility in water. The dual fluorination reduces electron density on the aromatic ring, weakening hydrophobic interactions and enabling controlled gelation in DMSO:water mixtures (e.g., 1:4 v/v). Pre-dissolving in DMSO (10 mg/mL) before aqueous dilution is recommended to achieve homogeneous hydrogel networks .

Advanced Research Questions

Q. What methodologies are recommended for analyzing the self-assembly kinetics of this compound hydrogels?

  • Answer:

  • Time-sweep oscillatory rheology : Measures storage modulus (G') and loss modulus (G'') to track gelation kinetics. This compound hydrogels reach 40–70% of their final G' (~5 kPa) within 1 hour, significantly faster than non-fluorinated analogs .
  • Molecular dynamics (MD) simulations : Use a 90×90×90 ų water box with 36 monomers to model early-stage aggregation. Simulations reveal stronger Fmoc-Fmoc π-stacking and F···O interactions in the 3,5-difluoro derivative compared to the 3,4-difluoro analog .
  • TEM imaging : Confirms nanofiber morphology (diameter: ~30 nm) with higher alignment and entanglement, correlating with increased mechanical rigidity .

Q. How do fluorination patterns influence the mechanical and structural properties of Fmoc-phenylalanine hydrogels?

  • Answer:

PropertyFmoc-PheFmoc-3,4F-PheFmoc-3,5F-Phe
Storage modulus (G')1.2 kPa3.8 kPa5.1 kPa
Swelling ratio (24 h)400%250%150%
Nanofiber diameter175 nm45 nm30 nm
  • The 3,5-difluoro derivative’s higher G' and lower swelling arise from tighter π-π stacking and reduced steric hindrance, enabling denser fiber networks. In contrast, the 3,4-difluoro analog forms weaker C-H···F bonds, leading to partial crystallinity and lower stability .

Q. What computational and experimental strategies resolve contradictions in reported self-assembly mechanisms for fluorinated Fmoc-amino acids?

  • Answer:

  • XRD and MD synergy : Single-crystal XRD of Fmoc-3,4F-Phe identifies hydrogen-bonded dimers and π-stacked columns (space group: P2₁2₁2₁), while MD simulations for Fmoc-3,5F-Phe show dominance of Fmoc-Fmoc interactions over side-chain hydrogen bonds. This explains why 3,5-difluoro derivatives avoid crystallization and maintain fibrous hydrogels .
  • Statistical validation : ANOVA analysis (p < 0.05) confirms significant differences in G' and fiber diameter between fluorinated and non-fluorinated analogs, ruling out batch-to-batch variability .

Methodological Design Questions

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

  • Answer:

  • Step 1 : Use Boc-protected 3,5-difluoro-D-phenylalanine to avoid Fmoc deprotection during coupling.
  • Step 2 : Employ HATU/DIPEA activation in DMF for efficient amide bond formation (yield: 85–90%).
  • Step 3 : Purify via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) to separate diastereomers and unreacted precursors .

Q. What in situ characterization techniques are suitable for monitoring phase transitions during hydrogel formation?

  • Answer:

  • Polarized light microscopy : Captures real-time transitions from spherical aggregates (metastable) to fibrous networks (thermodynamically stable) in sealed glass capillaries .
  • FT-IR spectroscopy : Tracks shifts in carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-F (~1200 cm⁻¹) stretches, indicating changes in hydrogen bonding and π-stacking .
  • Small-angle X-ray scattering (SAXS) : Quantifies fiber persistence length (~50 nm for Fmoc-3,5F-Phe) and cross-sectional radius of gyration .

Application-Oriented Questions

Q. How does this compound enhance performance in biomedical applications like 3D cell culture?

  • Answer: Its high G' (~5 kPa) and low swelling mimic the stiffness of human soft tissues (e.g., brain, ~1–5 kPa). NIH-3T3 fibroblasts show 90% viability after 7 days on Fmoc-3,5F-Phe hydrogels, attributed to the nanofibers’ ability to sequester growth factors (e.g., TGF-β) via hydrophobic pockets .

Q. What role does fluorination play in stabilizing peptide conjugates against enzymatic degradation?

  • Answer : The 3,5-difluoro group sterically hinders protease access to the amide bond. In vitro studies show a 3-fold increase in half-life (t₁/₂ = 8.2 h) for Fmoc-3,5F-Phe conjugates compared to non-fluorinated analogs (t₁/₂ = 2.7 h) in serum-containing media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.